

Preclinical Profile & Experimental Data

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Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

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The following tables summarize key quantitative data from peer-reviewed preclinical studies on **KX2-361**.

Table 1: In Vitro Biological Activity of KX2-361

Assay Type	Cell Line / System	Key Findings	Concentration / Duration	Citation
Src Inhibition	GL261 murine glioblastoma	Reduced autophosphorylation of Src	0-200 nM, 24-72 hours	[1] [2]
Cell Cycle Arrest	U87 human glioma	Promoted arrest at G2/M phase; near-complete arrest at higher concentration	0-270 nM; dose-dependent	[1]
Apoptosis Induction	U87, GL261, T98G (TMZ-resistant)	Induced programmed cell death	0-800 nM	[1]
Tubulin Polymerization	Purified tubulin (in vitro)	Inhibited assembly of tubulin polymers	5 µM	[1]

Table 2: In Vivo Pharmacokinetic & Efficacy Data (Mouse Models)

Parameter	Model / Finding	Details	Citation
Oral Bioavailability & Brain Penetration	C57BL/6 mice	Dose: 20 mg/kg (oral). Brain Cmax: 4025 ± 319 ng/g at 15 min. Exposure (AUC): 5044 ± 355 h·ng/g. Approx. 75% brain penetration from plasma.	[1] [3] [2]
Anti-tumor Efficacy	Orthotopic GL261 glioblastoma model	Delayed tumor progression; produced long-term survival. Efficacy depended on an intact adaptive immune system.	[1] [2] [4]

Detailed Experimental Protocols

Here are the methodologies cited in the key research publications for your experimental replication.

1. Protocol: Assessing Src Inhibition in GL261 Cells This method is used to confirm the compound's mechanism of action.

- **Cell Culture:** Maintain GL261 murine glioblastoma cells in appropriate medium.
- **Dosing:** Treat cells with **KX2-361** across a concentration range (e.g., 0-200 nM) for 24 to 72 hours.
- **Analysis:** Use western blotting to detect levels of phosphorylated Src (autophosphorylation) and total Src protein to determine inhibition efficiency [1].

2. Protocol: Analyzing Cell Cycle Arrest via Flow Cytometry This protocol evaluates the compound's effect on cell division.

- **Cell Culture:** Use U87 human glioma cells.
- **Dosing:** Treat cells with **KX2-361** for a specified period, using a concentration gradient (e.g., up to 270 nM).
- **Staining:** Harvest cells and stain with a DNA-binding dye like Propidium Iodide (PI).
- **Analysis:** Analyze the DNA content of the cells using flow cytometry. An increase in the G2/M phase population indicates cell cycle arrest [1].

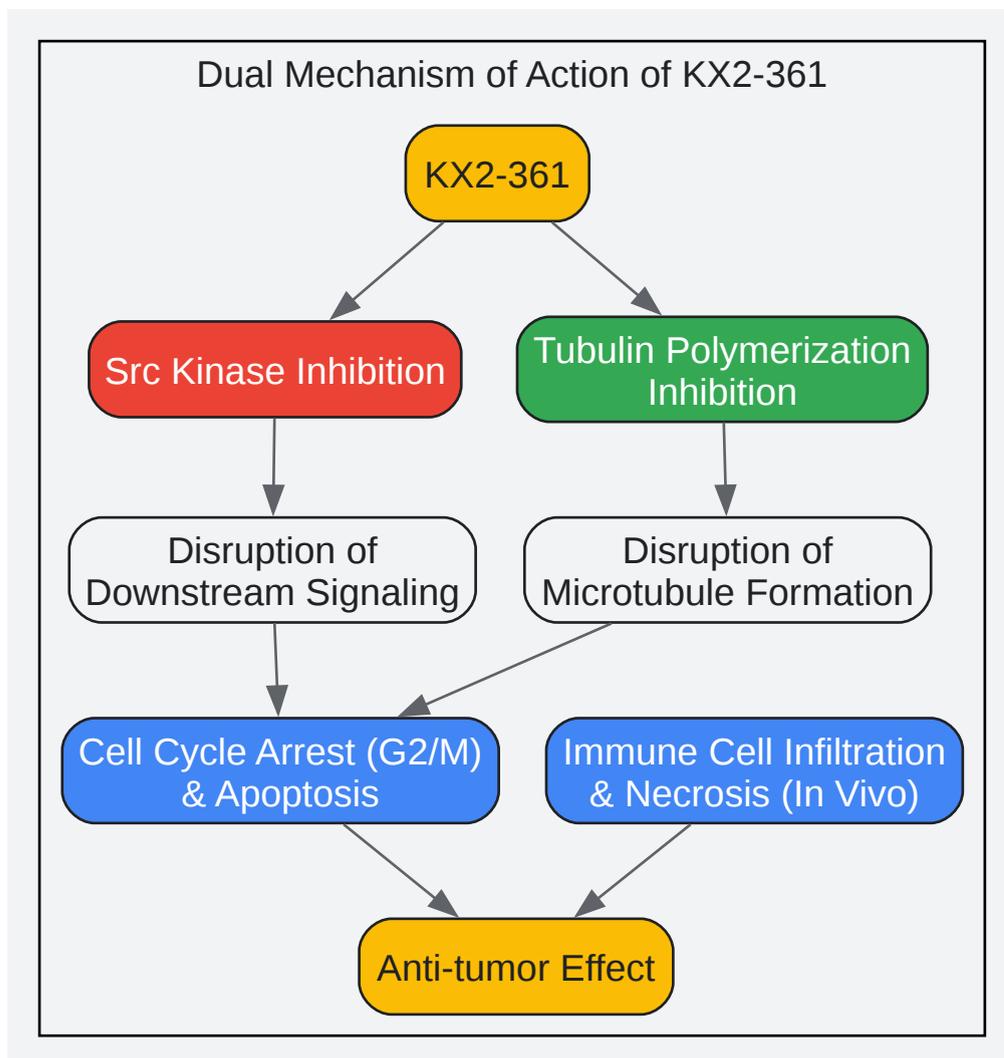
3. Protocol: In Vivo Efficacy in an Orthotopic Glioblastoma Model This describes the key study demonstrating therapeutic potential.

- **Model Establishment:** Implant GL261 glioblastoma cells into the brains of syngeneic C57BL/6 mice to create an orthotopic model.

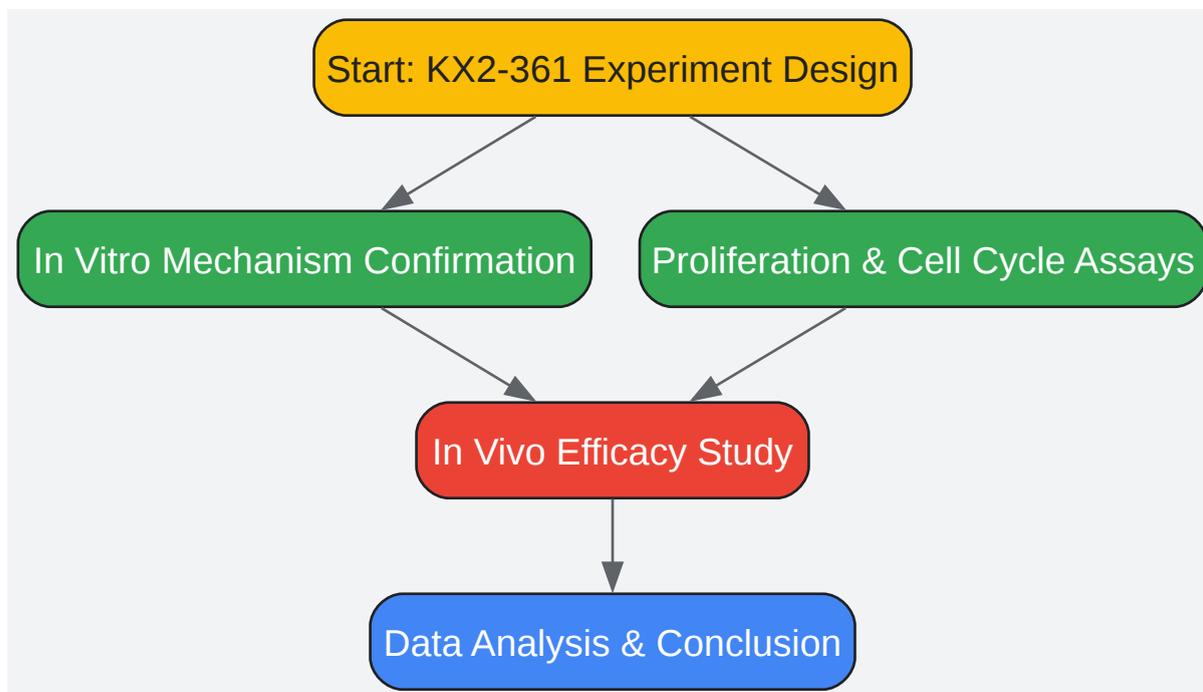
- **Dosing Regimen:** Administer **KX2-361** orally. The referenced study used a dose that achieved significant brain penetration.
- **Evaluation:** Monitor tumor growth via in vivo imaging (if cells are luciferase-expressing) and record animal survival times. A critical finding was that long-term survival was not observed in immunodeficient mice, indicating the role of the immune system in the drug's efficacy [2].

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the dual mechanism of **KX2-361** and a logical workflow for conducting related experiments.



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Frequently Asked Questions (FAQs)

Q1: What is the significance of KX2-361's dual mechanism of action? A1: By simultaneously inhibiting Src kinase (involved in signaling pathways for proliferation and survival) and tubulin polymerization (essential for cell division), **KX2-361** attacks cancer cells through two distinct pathways. This can lead to more potent anti-tumor effects and may help overcome resistance that can develop against single-mechanism drugs [1] [5] [2].

Q2: My glioma cell line is resistant to Temozolomide (TMZ). Will KX2-361 still be effective? A2: Preclinical data suggests yes. **KX2-361** has shown potent activity against the T98G glioblastoma cell line, which is known to be resistant to Temozolomide, the standard chemotherapy for glioma. This indicates its mechanism of action is independent of the pathways that confer TMZ resistance [1] [3].

Q3: Why is the oral bioavailability and brain penetration of KX2-361 so important? A3: A major challenge in treating brain tumors like glioblastoma is the Blood-Brain Barrier (BBB), which blocks many potent drugs from entering the brain. **KX2-361**'s good oral bioavailability and high brain penetration

(approximately 75% from plasma) mean it can reach therapeutic concentrations in the brain tissue after oral dosing, which is a significant advantage for a neuro-oncology drug candidate [1] [2] [4].

Q4: The in vivo data suggests the immune system is involved. How? A4: This is a critical finding. Studies showed that **KX2-361** provided long-term survival in immunocompetent mice with glioblastoma, but this effect was not seen in mice lacking an adaptive immune system. The therapy induced tumor necrosis and immune cell infiltration, suggesting it works in concert with the host's immune system to achieve a durable anti-tumor response [2] [4].

Troubleshooting Guide

- **Problem: Lack of expected effect in vitro.**
 - **Solution:** Verify the solubility and stock solution preparation. DMSO is recommended, and the solution may require sonication and warming to 60°C [1] [6]. Ensure treatment concentrations are within the active range (low nM to μM) and confirm the activity of your batch using a Src phosphorylation or tubulin polymerization assay as a positive control.
- **Problem: Inconsistent in vivo results.**
 - **Solution:** Pay close attention to the animal model. The robust efficacy, including long-term survival, was demonstrated in a **syngeneic** orthotopic model (GL261 in C57BL/6 mice), which has an intact immune system. Using immunocompromised models will not recapitulate the full therapeutic effect, as the immune system plays a key role [2].

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